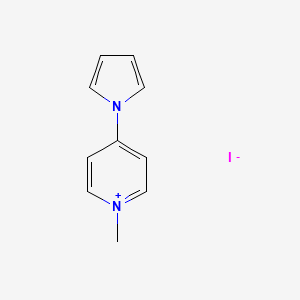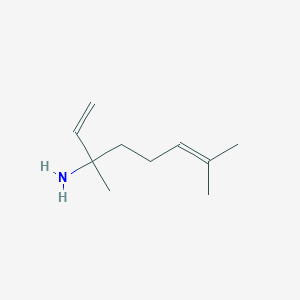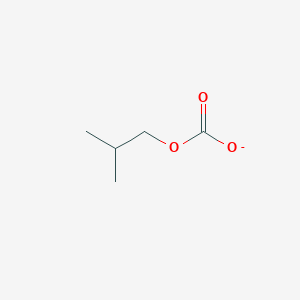
2-Methylpropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl carbonate is an organic compound belonging to the class of carbonates It is characterized by the presence of a carbonate group (CO3) bonded to a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpropyl carbonate can be synthesized through the reaction of 2-methylpropanol with phosgene or carbonyl diimidazole. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-Methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, this compound can be produced through the transesterification of dimethyl carbonate with 2-methylpropanol. This method is preferred due to its higher yield and lower environmental impact compared to the use of phosgene. The reaction is catalyzed by a base such as sodium methoxide and occurs at elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methylpropanol and carbon dioxide.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield 2-methylpropanol.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 2-Methylpropanol and carbon dioxide.
Reduction: 2-Methylpropanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylpropyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, releasing 2-methylpropanol upon hydrolysis. The released 2-methylpropanol can then interact with cellular pathways, influencing various biochemical processes.
Comparación Con Compuestos Similares
2-Methylpropyl carbonate can be compared with other carbonates such as ethyl carbonate and propyl carbonate. While all these compounds share the carbonate functional group, this compound is unique due to the presence of the 2-methylpropyl group, which imparts different physical and chemical properties. Similar compounds include:
- Ethyl carbonate
- Propyl carbonate
- Butyl carbonate
These compounds differ in their alkyl groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
57272-07-8 |
|---|---|
Fórmula molecular |
C5H9O3- |
Peso molecular |
117.12 g/mol |
Nombre IUPAC |
2-methylpropyl carbonate |
InChI |
InChI=1S/C5H10O3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
Clave InChI |
QRAFJHXNLQTXQW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


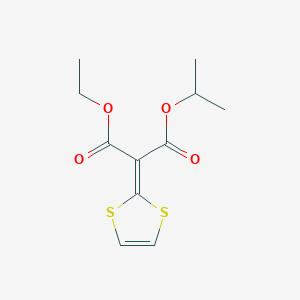
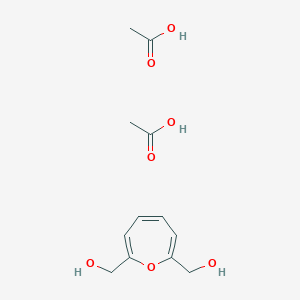
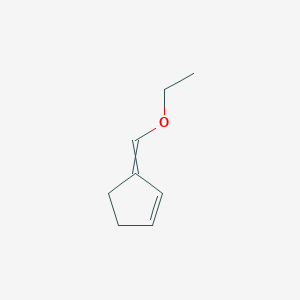
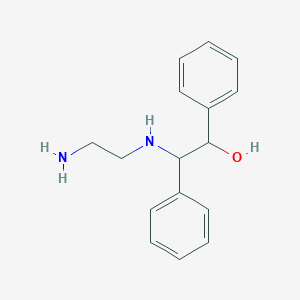
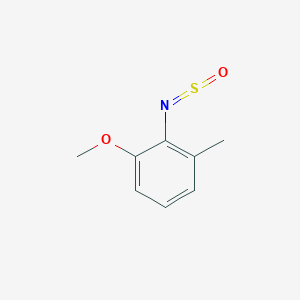
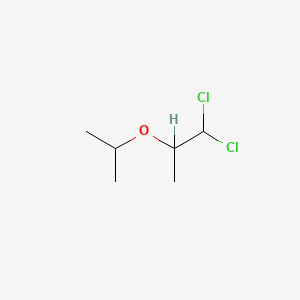
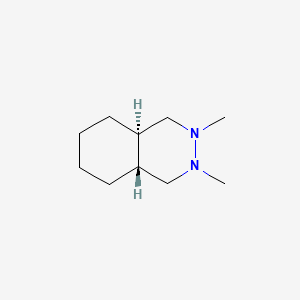
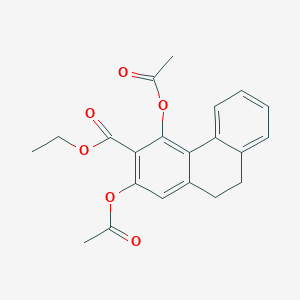
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
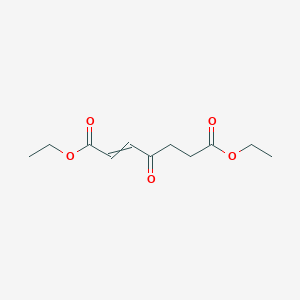
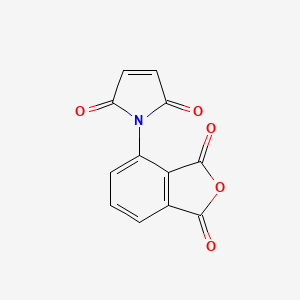
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
